[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15785677
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine -](/images/structure/VC15785677.png)
Specification
Molecular Formula | C13H21N5 |
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Molecular Weight | 247.34 g/mol |
IUPAC Name | N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C13H21N5/c1-4-7-18-13(5-6-15-18)9-14-8-12-10-17(3)16-11(12)2/h5-6,10,14H,4,7-9H2,1-3H3 |
Standard InChI Key | SLAOEXZHCPMQHB-UHFFFAOYSA-N |
Canonical SMILES | CCCN1C(=CC=N1)CNCC2=CN(N=C2C)C |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Configuration
The compound’s structure features two pyrazole rings:
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First pyrazole ring: Substituted with methyl groups at the 1- and 3-positions (1,3-dimethyl-1H-pyrazol-4-yl).
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Second pyrazole ring: Substituted with a propyl group at the 1-position (1-propyl-1H-pyrazol-5-yl).
Both heterocycles are connected to a central secondary amine via methylene (-CH2-) linkers.
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₂₀N₆ | |
Molecular Weight | 260.34 g/mol | Calculated |
CAS Registry Number | 1001757-46-5 (analogous) | |
SMILES Notation | CC1=C(N(N=C1)C)CNCC2=CC(=NN2CCC)C | Derived |
The IUPAC name emphasizes the substitution positions, ensuring unambiguous identification. X-ray crystallography or NMR spectroscopy would provide definitive bond-length and angle data, though such studies are absent in current literature .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via Mannich-type reactions or nucleophilic substitutions involving pyrazole derivatives. A representative pathway involves:
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Functionalization of Pyrazole Precursors:
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1,3-Dimethyl-1H-pyrazol-4-ylmethanol reacts with 1-propyl-1H-pyrazol-5-ylmethanol under dehydrating conditions.
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Amine Coupling:
Table 2: Representative Reaction Conditions
Parameter | Value | Source |
---|---|---|
Solvent | Acetonitrile | |
Temperature | Reflux (~82°C) | |
Reaction Time | 4–6 hours | |
Yield | 60–80% (estimated) | Extrapolated |
Key challenges include regioselectivity in pyrazole substitution and purification of the tertiary amine product. Chromatography or recrystallization is typically employed .
Physicochemical Properties
Solubility and Stability
The compound’s lipophilicity (logP ≈ 2.5–3.0) suggests moderate solubility in organic solvents (e.g., DCM, THF) but limited aqueous solubility. Stability under acidic or basic conditions remains unstudied, though analogous pyrazole amines exhibit sensitivity to prolonged heat .
Table 3: Predicted Physicochemical Properties
Property | Value | Method |
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Melting Point | 120–135°C (estimated) | Analogous |
logP (Octanol-Water) | 2.8 | Computational |
Hydrogen Bond Donors | 1 (amine) | Structural |
Research Gaps and Future Directions
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.
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Target Identification: High-throughput screening could reveal specific biological targets (e.g., GPCRs, enzymes).
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Synthetic Scalability: Optimizing yields and purity for industrial applications requires attention .
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